molecular formula C22H10Br2N2O6 B11098966 2,6-bis(5-bromo-2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(5-bromo-2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B11098966
M. Wt: 558.1 g/mol
InChI Key: BWPCNPARGIOPIP-UHFFFAOYSA-N
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Description

2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE is a complex organic compound belonging to the class of pyrroles This compound is characterized by the presence of bromine and hydroxyl groups attached to a pyrroloisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by bromination and hydroxylation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the formation of hydroquinones.

    Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various substituted pyrroloisoindole derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine and hydroxyl groups in 2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H10Br2N2O6

Molecular Weight

558.1 g/mol

IUPAC Name

2,6-bis(5-bromo-2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C22H10Br2N2O6/c23-9-1-3-17(27)15(5-9)25-19(29)11-7-13-14(8-12(11)20(25)30)22(32)26(21(13)31)16-6-10(24)2-4-18(16)28/h1-8,27-28H

InChI Key

BWPCNPARGIOPIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=CC(=C5)Br)O)O

Origin of Product

United States

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